4-Methyl-3-phenylbenzaldehyde

Regioisomer differentiation Structural isomerism Quality control

Regioisomer misidentification in biaryl aldehyde procurement introduces uncontrolled steric and electronic variables. 4-Methyl-3-phenylbenzaldehyde (CAS 1175987-92-4) eliminates this risk with a defined ortho-methyl, meta-formyl substitution pattern. - Supplied as a solid (≥98% purity), enabling automated solid-dispensing and precise sub-millimolar gravimetric weighing for high-throughput experimentation. - The ortho-methyl group creates a sterically constrained environment around the aldehyde, enabling controlled nucleophilic approach trajectories in asymmetric aldol condensations and chiral auxiliary-mediated additions. - Differentiated from liquid regioisomer 3-(4-methylphenyl)benzaldehyde (CAS 116470-54-3), eliminating solvent contamination risks and volumetric inaccuracy.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
Cat. No. B13323391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylbenzaldehyde
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyLJDUSQIIXUVHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylbenzaldehyde: Fine Chemical Intermediate


4-Methyl-3-phenylbenzaldehyde (CAS 1175987-92-4; IUPAC: [1,1'-Biphenyl]-3-carboxaldehyde, 6-methyl-) is an aromatic aldehyde with molecular formula C14H12O and molecular weight 196.24 g/mol . As a 6-methyl-substituted biphenyl-3-carboxaldehyde, it features a methyl group ortho to the biphenyl linkage and meta to the formyl group—a substitution pattern that distinguishes it from its more common regioisomer 3-(4-methylphenyl)benzaldehyde (CAS 116470-54-3). It is typically supplied as a solid with purity specifications of ≥98% and is utilized as a building block in pharmaceutical intermediate synthesis and fine chemical manufacturing .

4-Methyl-3-phenylbenzaldehyde vs. 3-(4-Methylphenyl)benzaldehyde: Regioisomer Comparison


Although 4-methyl-3-phenylbenzaldehyde and its positional isomer 3-(4-methylphenyl)benzaldehyde (CAS 116470-54-3) share the identical molecular formula (C14H12O) and molecular weight (196.24 g/mol), they differ fundamentally in the spatial positioning of the methyl substituent on the biphenyl scaffold . In 4-methyl-3-phenylbenzaldehyde, the methyl group occupies the ortho position relative to the phenyl substituent and is on the same ring as the aldehyde moiety, creating a sterically constrained environment around the reactive formyl group . In contrast, 3-(4-methylphenyl)benzaldehyde carries the methyl group para to the inter-ring bond on the phenyl substituent ring, with the aldehyde positioned on the unsubstituted ring . This regioisomeric distinction directly affects steric hindrance during nucleophilic addition, the electronic environment of the aldehyde carbon, and molecular recognition events in downstream applications. Procurement of the wrong isomer introduces uncontrolled variables in reaction kinetics, regioselectivity, and product stereochemistry [1].

4-Methyl-3-phenylbenzaldehyde: Procurement Evidence


Regioisomeric Differentiation from 3-(4-Methylphenyl)benzaldehyde

4-Methyl-3-phenylbenzaldehyde (CAS 1175987-92-4) is a distinct regioisomer of 3-(4-methylphenyl)benzaldehyde (CAS 116470-54-3), with the methyl group positioned ortho to the biphenyl linkage on the aldehyde-bearing ring versus para to the linkage on the phenyl substituent ring . This structural difference yields a predicted density of 1.074 ± 0.06 g/cm³, a predicted boiling point of 342.7 ± 21.0 °C at 760 mmHg, and a flash point >110 °C . The ortho-methyl substitution introduces measurable steric congestion adjacent to the aldehyde functional group, which alters the accessibility of the electrophilic carbonyl carbon during nucleophilic attack relative to the less hindered para-substituted isomer [1].

Regioisomer differentiation Structural isomerism Quality control

Ortho-Methyl Electronic Effects on Aldehyde Reactivity

Class-level kinetic analysis of substituted benzaldehydes in ruthenium-catalyzed aldol reactions reveals a Hammett ρ value of +1.6, establishing that electron-deficient benzaldehydes react more rapidly than electron-rich analogues [1]. The ortho-methyl group in 4-methyl-3-phenylbenzaldehyde exerts both electronic (weak electron-donating via hyperconjugation) and steric effects that modulate carbonyl electrophilicity relative to unsubstituted benzaldehyde and other methyl-substituted regioisomers [1]. Yeast alcohol dehydrogenase-catalyzed reduction studies of para-substituted benzaldehydes further demonstrate that methyl substitution alters reduction rates compared to halogenated or unsubstituted analogues [2].

Aldehyde reactivity Substituent effects Reaction kinetics

Physical Form and Purity: Solid vs. Liquid Regioisomers

4-Methyl-3-phenylbenzaldehyde is commercially available from multiple specialty chemical suppliers with purity specifications of ≥98% (NLT 98%) . In contrast, its regioisomer 3-(4-methylphenyl)benzaldehyde is widely stocked by major distributors including Sigma-Aldrich at 97% purity and is available in liquid form with a measured density of 1.0758 g/mL at 25 °C and refractive index n20/D 1.6242 . The target compound is characterized as an aromatic solid, whereas the para-methyl isomer is typically supplied as a liquid . This difference in physical form directly impacts handling protocols, storage conditions, and compatibility with automated solid-dispensing versus liquid-handling systems.

Commercial sourcing Purity specifications Procurement

Downstream Application Distinction: Pharmaceutical Intermediate Roles Not Shared with Regioisomers

While 4-methyl-3-phenylbenzaldehyde serves broadly as a fine chemical intermediate, its regioisomer 3-(4-methylphenyl)benzaldehyde has specifically documented utility as a reagent in the preparation of (oxo)pyrimidinecarboxylic acid ester derivatives that function as sodium iodide symporter inhibitors . This application differentiation underscores that the two C14H12O regioisomers participate in distinct synthetic pathways and yield different downstream pharmacophores. No published literature currently documents an identical or directly interchangeable role for the target compound in this specific inhibitor class, further supporting that the positional arrangement of substituents dictates synthetic utility .

Pharmaceutical intermediates Sodium iodide symporter inhibitors Drug discovery

4-Methyl-3-phenylbenzaldehyde: Application Scenarios


Ortho-Substituted Aldehyde for Stereoselective Synthesis

The ortho-methyl substitution pattern in 4-methyl-3-phenylbenzaldehyde creates a sterically congested environment around the aldehyde group, making it a preferred substrate for stereoselective transformations where controlled nucleophilic approach trajectories are required. The combination of electron-donating methyl and bulky phenyl groups modulates carbonyl electrophilicity relative to unsubstituted benzaldehyde (Hammett ρ = +1.6 class-level correlation) [1]. This compound is suitable for asymmetric aldol condensations, chiral auxiliary-mediated additions, and the synthesis of sterically defined biaryl-containing intermediates where the ortho-methyl group directs or restricts conformational freedom.

Solid Aldehyde for Automated Synthesis Workflows

Unlike its liquid regioisomer 3-(4-methylphenyl)benzaldehyde (CAS 116470-54-3), 4-methyl-3-phenylbenzaldehyde is supplied as a solid with ≥98% purity [1]. This physical state difference makes it particularly advantageous for automated solid-dispensing platforms, gravimetric reaction setup, and anhydrous reaction conditions where liquid handling introduces solvent contamination risks. The solid form facilitates precise weighing of sub-millimolar quantities for high-throughput experimentation and eliminates concerns regarding solvent evaporation, volumetric accuracy, and hygroscopic behavior associated with liquid aldehydes.

Precursor for Biphenyl Ligands and MOF Building Blocks

The biphenyl scaffold of 4-methyl-3-phenylbenzaldehyde, bearing both a reactive aldehyde functionality and a pre-installed ortho-methyl group, positions it as a valuable precursor for biphenyl-containing Schiff base ligands, salen-type metal complexes, and functionalized MOF linkers. While benzaldehyde-derived MOFs have demonstrated aldehyde sensing capabilities (e.g., 91.9% yield in Fe-MOF-catalyzed benzyl alcohol oxidation to benzaldehyde within 3 hours) [1], the incorporation of a 6-methyl-[1,1'-biphenyl] framework introduces extended π-conjugation and enhanced steric properties that can tune pore geometry and host-guest interactions in porous materials. The aldehyde group enables post-synthetic modification via imine condensation with amines or hydrazines.

Regioisomer-Specific Pharmaceutical Intermediate

In medicinal chemistry campaigns requiring biaryl aldehydes, the regioisomeric identity is non-negotiable. 4-Methyl-3-phenylbenzaldehyde provides an ortho-methylated biaryl framework that cannot be replicated using the more common para-methyl isomer (3-(4-methylphenyl)benzaldehyde), which has documented utility in sodium iodide symporter inhibitor synthesis [1]. This positional specificity is essential when the ortho-methyl group participates in binding interactions, directs subsequent functionalization regiochemistry, or influences the three-dimensional conformation of downstream drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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